molecular formula C9H11F2NO2S B6202654 ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetate CAS No. 2114800-33-6

ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetate

Cat. No.: B6202654
CAS No.: 2114800-33-6
M. Wt: 235.3
InChI Key:
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Description

Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl group at the 4-position of the thiazole ring and two fluorine atoms attached to the acetate group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetate typically involves the reaction of 4-ethyl-1,3-thiazole with ethyl 2,2-difluoroacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The final product is purified through techniques such as distillation, crystallization, or chromatography to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and exert its effects at the molecular level.

Comparison with Similar Compounds

Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetate can be compared with other thiazole derivatives such as:

  • Ethyl 2-(4-methyl-1,3-thiazol-2-yl)-2,2-difluoroacetate
  • Ethyl 2-(4-phenyl-1,3-thiazol-2-yl)-2,2-difluoroacetate
  • Ethyl 2-(4-isopropyl-1,3-thiazol-2-yl)-2,2-difluoroacetate

These compounds share similar structural features but differ in the substituents on the thiazole ring. The unique combination of the ethyl group and difluoroacetate moiety in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetate involves the condensation of ethyl 2,2-difluoroacetate with 4-ethyl-2-aminothiazole followed by esterification.", "Starting Materials": [ "Ethyl 2,2-difluoroacetate", "4-ethyl-2-aminothiazole", "Methanol", "Sodium hydroxide", "Sulfuric acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 4-ethyl-2-aminothiazole in methanol and add sodium hydroxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl 2,2-difluoroacetate to the mixture and stir for 24 hours at room temperature.", "Step 3: Acidify the mixture with sulfuric acid and extract the product with ethyl acetate.", "Step 4: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the solution and purify the product by column chromatography using ethanol as the eluent." ] }

CAS No.

2114800-33-6

Molecular Formula

C9H11F2NO2S

Molecular Weight

235.3

Purity

95

Origin of Product

United States

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